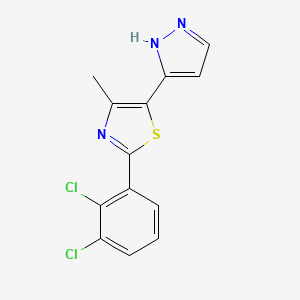![molecular formula C18H19NO3 B2434778 [2-[(2-メチルフェニル)メチルアミノ]-2-オキソエチル] 4-メチルベンゾエート CAS No. 1794931-96-6](/img/structure/B2434778.png)
[2-[(2-メチルフェニル)メチルアミノ]-2-オキソエチル] 4-メチルベンゾエート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(2-Methylphenyl)methyl]carbamoyl}methyl 4-methylbenzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to an amino-oxoethyl chain, which is further substituted with a methylphenyl group
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of esterification and amide formation reactions.
Biology:
- Potential use as a probe in biochemical assays to study enzyme activity.
- Investigated for its interactions with biological membranes.
Medicine:
- Explored for its potential as a drug candidate due to its structural similarity to known pharmacophores.
- Studied for its anti-inflammatory and analgesic properties.
Industry:
- Utilized in the production of specialty polymers and resins.
- Applied in the formulation of coatings and adhesives.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of {[(2-Methylphenyl)methyl]carbamoyl}methyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with an appropriate amino-oxoethyl derivative. One common method includes the reaction of 4-methylbenzoic acid with 2-[(2-methylphenyl)methylamino]-2-oxoethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of {[(2-Methylphenyl)methyl]carbamoyl}methyl 4-methylbenzoate can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the oxo group can yield the corresponding alcohol derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: 4-methylbenzoic acid derivatives.
Reduction: 2-[(2-Methylphenyl)methylamino]-2-hydroxyethyl 4-methylbenzoate.
Substitution: Various substituted amino-oxoethyl benzoates.
作用機序
The mechanism of action of {[(2-Methylphenyl)methyl]carbamoyl}methyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and amino groups allow it to form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity. The exact pathways and molecular targets are subject to ongoing research, but it is believed that the compound may modulate signaling pathways involved in inflammation and pain perception.
類似化合物との比較
[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] benzoate: Lacks the methyl group on the benzoate ring, leading to different steric and electronic properties.
[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3-methylbenzoate: The methyl group is positioned differently, affecting the compound’s reactivity and interactions.
[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-chlorobenzoate: Substitution of the methyl group with a chlorine atom introduces different electronic effects.
Uniqueness: The presence of the 4-methyl group on the benzoate ring in {[(2-Methylphenyl)methyl]carbamoyl}methyl 4-methylbenzoate imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications in medicinal chemistry and materials science.
特性
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-7-9-15(10-8-13)18(21)22-12-17(20)19-11-16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILNNFMDEOSKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,6-dichlorophenyl)acetonitrile](/img/structure/B2434697.png)


![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea](/img/structure/B2434700.png)

![4-chloro-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2434702.png)




![N-[2-(DIMETHYLAMINO)ETHYL]-5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B2434713.png)
![1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2434714.png)
![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one](/img/structure/B2434717.png)
